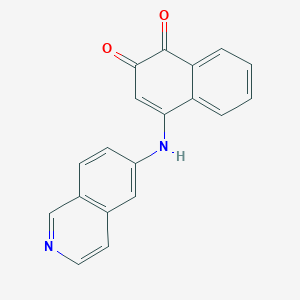

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

Übersicht

Beschreibung

YZ129 is a novel compound that has garnered significant attention in the scientific community due to its potent anti-cancer properties, particularly against glioblastoma, a highly aggressive form of brain cancer. This compound functions as an inhibitor of the heat shock protein 90 (HSP90)-calcineurin-nuclear factor of activated T-cells (NFAT) pathway, which is crucial in cancer cell proliferation and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of YZ129 involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis involves the use of high-content imaging-based techniques to screen inhibitors targeting various proto-oncogenic pathways in living cancer cells .

Industrial Production Methods: Industrial production of YZ129 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: YZ129 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: YZ129 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: YZ129 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte oder carboxylierte Derivate liefern, während Substitutionsreaktionen eine große Bandbreite an substituierten Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

YZ129 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den HSP90-Calcineurin-NFAT-Signalweg und seine Rolle in der Krebszellbiologie zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die molekularen Mechanismen von Glioblastom und anderen Krebsarten zu verstehen.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Glioblastom untersucht, insbesondere in Fällen, in denen andere Behandlungen aufgrund von Arzneimittelresistenz versagt haben

Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Antikrebsmedikamente.

5. Wirkmechanismus

YZ129 übt seine Wirkung aus, indem es direkt an das Hitzeschockprotein 90 (HSP90) bindet und dessen Chaperonwirkung auf Calcineurin hemmt. Diese Hemmung verhindert den nukleären Transport des Nuclear Factor of Activated T-Cells (NFAT), einem wichtigen Transkriptionsfaktor, der an der Proliferation von Krebszellen beteiligt ist. Zusätzlich unterdrückt YZ129 andere proto-oncogene Signalwege, einschließlich Hypoxie, Glykolyse und die Phosphoinositid-3-Kinase (PI3K)/Protein-Kinase B (AKT)/mechanistisches Target of Rapamycin (mTOR)-Achse .

Ähnliche Verbindungen:

Geldanamycin: Ein weiterer HSP90-Inhibitor mit Antikrebswirkungen.

17-AAG (17-Allylamino-17-Desmethoxygeldanamycin): Ein Derivat von Geldanamycin mit verbesserten pharmakologischen Eigenschaften.

PU-H71: Ein Purin-Gerüst-HSP90-Inhibitor mit starker Antikrebsaktivität.

Einzigartigkeit von YZ129: YZ129 ist einzigartig aufgrund seiner dualen Hemmung des HSP90-Calcineurin-NFAT-Signalwegs und anderer proto-oncogener Signalwege. Dieser multi-target-Ansatz verstärkt sein therapeutisches Potenzial gegen Glioblastom, insbesondere in Fällen, in denen andere Behandlungen aufgrund von Arzneimittelresistenz versagt haben .

Wirkmechanismus

YZ129 exerts its effects by directly binding to heat shock protein 90 (HSP90), inhibiting its chaperoning effect on calcineurin. This inhibition prevents the nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in cancer cell proliferation. Additionally, YZ129 suppresses other proto-oncogenic pathways, including hypoxia, glycolysis, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mechanistic target of rapamycin (mTOR) axis .

Vergleich Mit ähnlichen Verbindungen

Geldanamycin: Another HSP90 inhibitor with anti-cancer properties.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

PU-H71: A purine-scaffold HSP90 inhibitor with potent anti-cancer activity.

Uniqueness of YZ129: YZ129 is unique due to its dual inhibition of the HSP90-calcineurin-NFAT pathway and other proto-oncogenic pathways. This multi-targeted approach enhances its therapeutic potential against glioblastoma, particularly in cases where other treatments have failed due to drug resistance .

Biologische Aktivität

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H12N2O2

- Molecular Weight: 252.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and induce various biochemical pathways. Its mechanism of action may involve:

- Induction of Apoptosis: Similar compounds have shown the ability to induce programmed cell death in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

- Inhibition of Tubulin Polymerization: The compound may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells .

- Electrophilic Character: Its ability to form covalent bonds with biological macromolecules can lead to significant alterations in cellular functions .

Anticancer Properties

Research indicates that derivatives of naphthoquinones, including this compound, exhibit potent anticancer properties. Studies have shown that these compounds can:

- Induce apoptosis in various cancer cell lines.

- Cause cell cycle arrest at specific phases (e.g., G2/M phase) through disruption of microtubule dynamics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induces apoptosis via ROS and tubulin inhibition |

| 5-Amino-6-nitro-1,3-benzodioxole | HeLa | 10 | Mitochondrial depolarization |

| Lawsone | MCF7 | 15 | Topoisomerase II inhibition |

Antimicrobial Activity

Naphthoquinone derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Disruption of cell membrane integrity |

| Juglone | Escherichia coli | 20 | ROS generation |

Case Studies

-

Case Study on Anticancer Activity : A study evaluated the effects of various naphthoquinone derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability through apoptosis induction.

"The treatment led to a marked increase in ROS levels and a decrease in mitochondrial membrane potential" .

-

Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The study found that the compound exhibited substantial inhibitory effects on bacterial growth.

"The compound's ability to disrupt bacterial membranes was evident from the leakage of cytoplasmic contents" .

Eigenschaften

Molekularformel |

C19H12N2O2 |

|---|---|

Molekulargewicht |

300.3 g/mol |

IUPAC-Name |

4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |

InChI-Schlüssel |

NYDMVPHEEBVAHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

YZ129; YZ 129; YZ-129 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.